2-Bromo-4-(1,3-diketoisoindolin-2-yl)butyraldehyde
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Overview
Description
“2-Bromo-4-(1,3-diketoisoindolin-2-yl)butyraldehyde” is a chemical compound with the molecular formula C12H10BrNO3 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of “2-Bromo-4-(1,3-diketoisoindolin-2-yl)butyraldehyde” can be found in databases like PubChem . It has a molecular weight of 296.12 g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-4-(1,3-diketoisoindolin-2-yl)butyraldehyde” include a molecular weight of 296.12 g/mol. More detailed properties can be found in databases like PubChem .Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, this compound is valuable for its potential role in drug design and synthesis. It can serve as a precursor for the development of novel pharmaceuticals, particularly due to its bromine atom which is often used in medicinal compounds for its bioactivity. The diketoisoindolin moiety could be utilized in the synthesis of small molecule inhibitors targeting specific proteins or enzymes within pathological pathways .
Materials Science
Within materials science, the compound’s unique structure could be explored for the creation of new polymers or coatings. Its ability to form stable bonds with various materials may lead to the development of advanced composites with enhanced properties such as increased thermal stability or improved mechanical strength .
Environmental Science
In environmental science, researchers might investigate the use of 2-Bromo-4-(1,3-diketoisoindolin-2-yl)butyraldehyde in the detoxification processes. Its chemical structure could interact with pollutants, facilitating their breakdown or removal from ecosystems. Additionally, it may be studied for its effects on microbial populations in soil or water systems .
Analytical Chemistry
Analytical chemists could employ this compound as a reagent or a standard in chromatographic methods or spectroscopy. Its distinct spectral properties might be useful in the qualitative or quantitative analysis of complex mixtures, aiding in the identification of unknown substances .
Organic Synthesis
This compound can be a key intermediate in organic synthesis, particularly in the construction of complex molecules. Its reactive aldehyde group and the bromine atom make it a versatile building block for various organic reactions, including coupling reactions and cyclization processes .
Biochemistry
In biochemistry, the compound’s potential to interact with biological macromolecules could be harnessed. It might be used to study protein-ligand interactions or to modify nucleic acids or proteins for research purposes. Its influence on cellular processes or metabolic pathways could also be a subject of study .
Mechanism of Action
Target of Action
The primary target of 2-Bromo-4-(1,3-diketoisoindolin-2-yl)butyraldehyde is the human dopamine receptor D2 (hD2R) . This receptor plays a crucial role in the dopaminergic system, which is involved in several neurological processes including mood, reward, addiction, and fine motor control.
Mode of Action
2-Bromo-4-(1,3-diketoisoindolin-2-yl)butyraldehyde interacts with the hD2R at its allosteric binding site . The compound forms interactions with key amino acid residues within the receptor, which can alter the receptor’s conformation and modulate its activity .
Result of Action
properties
IUPAC Name |
2-bromo-4-(1,3-dioxoisoindol-2-yl)butanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c13-8(7-15)5-6-14-11(16)9-3-1-2-4-10(9)12(14)17/h1-4,7-8H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNSDCYVLIMUOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(C=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(1,3-diketoisoindolin-2-yl)butyraldehyde |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.